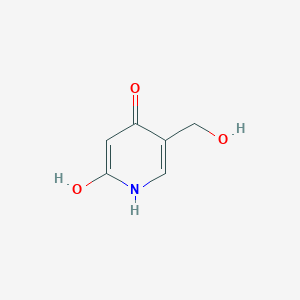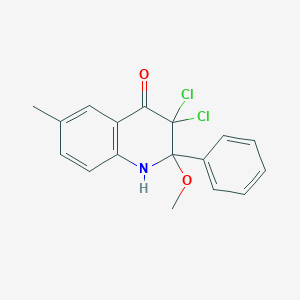![molecular formula C6H8N2O3 B116240 (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid CAS No. 144085-35-8](/img/structure/B116240.png)
(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid, also known as Boc-L-2,3-diaminopropionic acid, is a chemical compound used in scientific research. It is a non-proteinogenic amino acid derivative that has been widely studied for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes that are involved in the synthesis of peptides. It has also been reported to have antibacterial activity against certain strains of bacteria.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have potential as a therapeutic agent for the treatment of cancer. Additionally, it has been reported to have anti-inflammatory activity and to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid in lab experiments include its ease of synthesis and its potential as a building block for the synthesis of peptidomimetics and cyclic peptides. However, one limitation is its low yield of synthesis, which can make it difficult to obtain large quantities of the compound for experiments.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid. One direction is the development of new synthetic methods to increase the yield of the compound. Another direction is the study of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and to explore its potential applications in bioimaging and other fields.
Synthesemethoden
The synthesis of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid involves the reaction of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acidaminopropionic acid with acetic anhydride and cyanogen bromide. The reaction takes place in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the synthesis method is reported to be around 50-60%.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid has been used in various scientific research applications. It has been studied for its potential as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. It has also been used in the synthesis of cyclic peptides, which are cyclic compounds with potential applications in drug design and delivery. Additionally, this compound has been used in the synthesis of fluorescent probes for bioimaging applications.
Eigenschaften
CAS-Nummer |
144085-35-8 |
|---|---|
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
(2S)-2-[(2-cyanoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI-Schlüssel |
ZYJXOQHURIOCPD-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)CC#N |
SMILES |
CC(C(=O)O)NC(=O)CC#N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)CC#N |
Synonyme |
L-Alanine, N-(cyanoacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



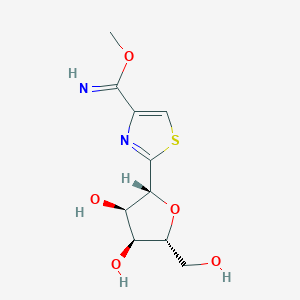
![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)


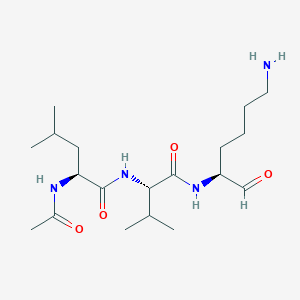
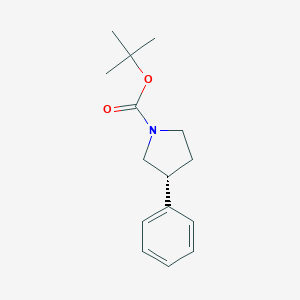


![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)


